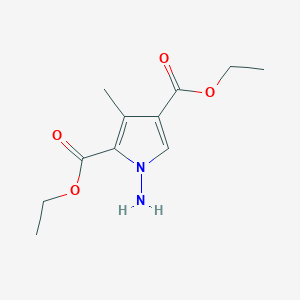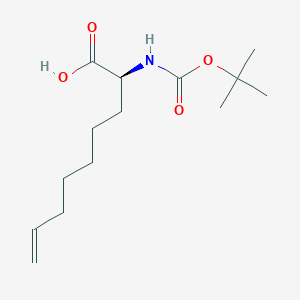
2-Amino-6-(trifluoromethyl)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of “2-Amino-6-(trifluoromethyl)nicotinaldehyde” and its derivatives has been described in several studies . For instance, one study mentioned a key synthetic step involving a Wittig reaction using various heterocyclic aldehydes . Another study described the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol .Molecular Structure Analysis
The molecular formula of “2-Amino-6-(trifluoromethyl)nicotinaldehyde” is C7H5F3N2O . The molecular weight is 190.12 . The SMILES string representation is Nc1ncc(cc1C=O)C(F)(F)F .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-6-(trifluoromethyl)nicotinaldehyde” include a density of 1.3±0.1 g/cm3, a boiling point of 290.7±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . The compound also has an enthalpy of vaporization of 53.0±3.0 kJ/mol and a flash point of 129.6±23.2 °C .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
One significant area of application for 2-Amino-6-(trifluoromethyl)nicotinaldehyde is in the synthesis of heterocyclic compounds with potential antiviral and antibacterial activities. For instance, it has been used in the creation of pyridine derivatives demonstrating promising anticancer properties against various cancer cell lines, including liver, colon, and breast adenocarcinoma, showcasing its relevance in medicinal chemistry and drug development (Hafez & El-Gazzar, 2020).
Material Science Applications
In the realm of materials science, 2-Amino-6-(trifluoromethyl)nicotinaldehyde has been instrumental in the synthesis of novel fluorinated polyimides. These materials exhibit low dielectric constants, high thermal stability, and excellent solubility in organic solvents, making them suitable for applications in the electronics industry, such as in the manufacture of insulating films and coatings (Chung & Hsiao, 2008).
Chemical Synthesis and Catalysis
The compound has also found applications in chemical synthesis processes, where it serves as a precursor for the creation of complex molecules. For example, it has been utilized in the development of a practical synthesis route for 4-amino-2-(trifluoromethyl)nicotinic acid, highlighting its utility in constructing building blocks for further chemical transformations (Li et al., 2010).
Environmental and Analytical Chemistry
Research has explored the use of 2-Amino-6-(trifluoromethyl)nicotinaldehyde in environmental and analytical chemistry, particularly in the monitoring of pharmaceutical reactions. Its use in electrospray ion mobility-mass spectrometry for real-time reaction monitoring exemplifies its role in enhancing the efficiency and safety of pharmaceutical synthesis processes (Roscioli et al., 2013).
Safety And Hazards
The safety data sheet for a similar compound, “Amino-6-(trifluoromethyl)benzoic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-6-(trifluoromethyl)pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)5-2-1-4(3-13)6(11)12-5/h1-3H,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZQJSIDCDNANW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C=O)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-(trifluoromethyl)nicotinaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine](/img/structure/B1313297.png)


![1-(9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl)-2,2,2-trifluoroethanone](/img/structure/B1313304.png)








